1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride
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Overview
Description
1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an ethylsulfonyl group attached to the piperidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonylation reactions, where an ethylsulfonyl chloride is reacted with the piperidine derivative under basic conditions.
Methylation: The nitrogen atom in the piperidine ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfonyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- **1-(Ethylsulfonyl)piperidin-2-yl)methanamine hydrochloride
- **1-(Ethylsulfonyl)piperazine hydrochloride
Comparison: 1-(Ethylsulfonyl)-N-methylpiperidin-4-amine hydrochloride is unique due to the presence of both the ethylsulfonyl group and the N-methyl group on the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered binding affinity to biological targets, compared to similar compounds.
Properties
Molecular Formula |
C8H19ClN2O2S |
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Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-ethylsulfonyl-N-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-3-13(11,12)10-6-4-8(9-2)5-7-10;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
ZNVSZKGUKDHXAN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC.Cl |
Origin of Product |
United States |
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